molecular formula C4H7NO3 B1664993 N-Acetylglycine CAS No. 543-24-8

N-Acetylglycine

Cat. No.: B1664993
CAS No.: 543-24-8
M. Wt: 117.10 g/mol
InChI Key: OKJIRPAQVSHGFK-UHFFFAOYSA-N
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Description

N-Acetylglycine (C₄H₇NO₃) is a derivative of glycine, where an acetyl group replaces one hydrogen atom on the amino group. This modification enhances its stability and alters its physicochemical properties, making it relevant in biochemical, pharmaceutical, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylamino-Acetic Acid can be synthesized through the acetylation of glycine. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction proceeds as follows:

(CH3CO)2O+H2N-CH2COOHCH3CONH-CH2COOH+CH3COOH\text{(CH}_3\text{CO)}_2\text{O} + \text{H}_2\text{N-CH}_2\text{COOH} \rightarrow \text{CH}_3\text{CONH-CH}_2\text{COOH} + \text{CH}_3\text{COOH} (CH3​CO)2​O+H2​N-CH2​COOH→CH3​CONH-CH2​COOH+CH3​COOH

The reaction is conducted in an acetic acid environment or in a mixture of water with pyridine . The resulting N-acetyl derivatives are then recrystallized from aqueous solutions to obtain high purity products .

Industrial Production Methods: In industrial settings, the preparation of N-acetylamino acids, including Acetylamino-Acetic Acid, involves mixing amino acid and acetic acid in a molar ratio of 1:4-7, raising the temperature to 40-70°C, and stirring for 1-6 hours. Acetic anhydride is then added, and the mixture is stirred and maintained at the temperature for 1-4 hours. The product is then distilled under vacuum and crystallized from water .

Chemical Reactions Analysis

Types of Reactions: Acetylamino-Acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group back to the amino group.

    Substitution: The acetyl group can be substituted with other acyl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

Scientific Research Applications

Biological Research

1.1 Peptidomimetics and Drug Development
N-Acetylglycine is utilized as a blocking agent at the N-terminus in the synthesis of unnatural amino acids and peptide analogs. This application is crucial in the development of peptidomimetics, which are designed to mimic the structure and function of peptides while improving stability and bioavailability . The ability to modify peptides with this compound enhances their therapeutic potential by allowing researchers to tailor their properties for specific biological interactions.

1.2 Metabolomic Studies
Recent studies have identified this compound as a significant metabolite associated with obesity resistance. In a systematic metabolomic study involving diet-induced obese mice, acetylglycine treatment resulted in a notable decrease in body weight, suggesting its potential as a therapeutic candidate for obesity prevention . This finding highlights the compound's role in metabolic regulation and its implications for obesity-related diseases.

Toxicology and Safety Studies

2.1 Genotoxicity Testing
Toxicological assessments have demonstrated that this compound exhibits no genotoxic effects in vitro or in vivo. Studies involving acute oral and repeated dose dietary exposure in animal models revealed no adverse effects or mortalities at high doses (up to 2000 mg/kg), establishing a no-observed-adverse-effect-level (NOAEL) for systemic toxicity . This safety profile supports its use in various research applications.

Material Science

3.1 Nonlinear Optical Materials
this compound crystals have been investigated for their nonlinear optical properties, making them suitable candidates for applications in photonics and optoelectronics. The zwitterionic nature of this compound contributes to its unique optical characteristics, which can be harnessed in UV and IR detectors . Research has shown promising results regarding its vibrational spectra and structural properties, indicating potential for future applications in advanced optical devices.

Synthesis and Industrial Applications

4.1 Synthesis Processes
this compound can be synthesized through various chemical processes involving paraformaldehyde and acetamide under specific catalytic conditions. Innovations in synthetic methods have improved yield and efficiency, making it feasible for industrial applications . This compound serves as an intermediate in the production of other amino acids and is involved in synthesizing sweeteners like aspartame.

Case Studies

Study Focus Area Findings
Luu et al., 2023Obesity ResistanceAcetylglycine significantly reduced body weight in diet-induced obese mice; validated across different cohorts .
Toxicology Study, 2010GenotoxicityNo evidence of genotoxicity or acute toxicity found; established NOAEL for systemic exposure .
Nonlinear Optical StudyMaterial PropertiesThis compound exhibits promising nonlinear optical characteristics suitable for photonic applications .

Mechanism of Action

The mechanism of action of Acetylamino-Acetic Acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycine oxidase, an enzyme found in Bacillus subtilis, which catalyzes the oxidation of glycine . The acetyl group modifies the reactivity of the amino acid, influencing its interactions with other molecules and pathways.

Comparison with Similar Compounds

Physicochemical Properties

Key properties include:

  • Protonation Constants: N-Acetylglycine exhibits tribasic behavior in opioid derivatives, with three protonation constants (K₁, K₂, K₃) corresponding to amino, phenolate (if present), and carboxylate groups. Esters of this compound derivatives reduce basicity to a single amino group .
  • Solubility: Solubility varies with solvent polarity and temperature. For example, solubility in water at 298 K is 0.25 mol/kg, while in ethanol, it is significantly lower .

This section compares this compound with structurally or functionally related N-acylglycine derivatives and glycine conjugates.

Physicochemical Properties

Property This compound N-Decanoylglycine N-Benzoylglycine (Hippurate) N-(3-Indoleacetyl)-glycine
Protonation Constants Tribasic (K₁=9.1, K₂=6.2) Dibasic (K₁=8.9, K₂=5.8) Tribasic (K₁=9.0, K₂=6.5) Not reported
Solubility in Water 0.25 mol/kg 0.001 mol/kg 0.15 mol/kg Low (insoluble)
Kinetic Mechanism Equilibrium-ordered Sequential Sequential Not applicable

Key Observations :

  • This compound’s tribasic nature distinguishes it from shorter or longer acyl-chain derivatives, which exhibit fewer protonation sites .
  • Its solubility in polar solvents is intermediate, higher than hydrophobic derivatives like N-decanoylglycine but lower than N-benzoylglycine .

Enzymatic Catalysis

  • Catalytic Efficiency: this compound shows the highest D(VMAX/KAG)app (3.2 ± 0.31) in PAM-mediated oxidation, outperforming N-decanoylglycine (1.9 ± 0.2) and N-benzoylglycine (1.5 ± 0.3) .
  • Mechanistic Divergence: Unlike N-decanoylglycine, which follows a sequential kinetic mechanism, this compound adheres to an equilibrium-ordered pathway due to its unique substrate pre-organization in the enzyme active site .

Antimicrobial Activity

  • Xanthostatin Specificity: The this compound side chain is essential for xanthostatin’s activity against Xanthomonas spp.
  • Contrast with Commendamide : this compound lacks cholesterol-solubilizing and hemolytic activity, unlike commendamide (N-acyl-3-hydroxy-palmitoyl glycine) produced by Bacteroidales .

Metabolic and Clinical Relevance

  • ACY1 Deficiency Marker: this compound is a diagnostic marker for ACY1 deficiency, whereas propionylglycine and butyrylglycine are markers for other metabolic disorders .

Structural and Functional Insights

  • Tautomerization : Unique to this compound among glycine derivatives, its peptide bond enables diol tautomer formation upon ionization, influencing stability and reactivity .

Biological Activity

N-Acetylglycine (NAG) is a derivative of the amino acid glycine, characterized by the addition of an acetyl group to its nitrogen. This compound belongs to the class of N-acyl-alpha amino acids and plays a significant role in various biological processes, including metabolism and protein synthesis. Its biological activity has garnered attention for its potential therapeutic applications, particularly in obesity resistance and antimicrobial activity.

Metabolism and Biosynthesis

This compound is synthesized from glycine and acetyl-CoA through the action of the enzyme glycine N-acyltransferase (GLYAT). This enzyme catalyzes the transfer of an acyl group to glycine, resulting in the formation of this compound. The reaction can be summarized as follows:

Glycine+Acetyl CoAGLYATN Acetylglycine+CoA\text{Glycine}+\text{Acetyl CoA}\xrightarrow{\text{GLYAT}}\text{N Acetylglycine}+\text{CoA}

In addition to its synthesis, N-acetylation of proteins via post-translational modifications is a widespread process that contributes to protein stability and function. This modification is critical for the regulation of protein interactions and activities within cells .

Obesity Resistance

Recent studies have highlighted the role of this compound in obesity resistance. A systematic metabolomic study demonstrated that this compound exhibits robust effects in reducing adiposity in both human subjects and diet-induced obese (DIO) mice. The research identified several metabolic pathways associated with body fat distribution, with this compound being a key metabolite linked to obesity resistance .

Table 1: Key Findings on Obesity Resistance

StudyPopulationFindings
Systematic metabolomic studiesHumans and DIO miceThis compound associated with reduced adiposity
Pathway analysisVarious cohortsIdentified metabolic pathways linked to body fat distribution

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that the side chain of this compound is critical for its bacteriostatic effects. This suggests that NAG may have potential applications as an antimicrobial agent, particularly against certain bacterial strains .

Table 2: Antimicrobial Activity Overview

CompoundActivityMechanism
This compoundAntimicrobialInhibits bacterial growth through specific interactions

Case Study 1: Obesity Resistance Mechanisms

In a controlled trial involving DIO mice, researchers administered varying doses of this compound and monitored changes in body weight, fat distribution, and metabolic markers. The results indicated a significant reduction in body fat percentage among treated mice compared to controls, suggesting that this compound may modulate energy metabolism pathways effectively.

Case Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound involved testing its efficacy against several bacterial strains. The results showed that NAG exhibited significant inhibitory effects on bacterial growth, particularly in Gram-positive bacteria, indicating its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing N-acetylglycine in biochemical studies?

this compound is typically synthesized via enzymatic acetylation of glycine using glycine N-acyltransferase (GLYAT) with acetyl-CoA as the acyl donor . Characterization involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To confirm the planar peptide group structure, as validated in crystallographic studies of this compound .
  • Mass Spectrometry (MS) : Soft ionization methods (e.g., QTOF) with fragmentation patterns (e.g., [M+H]⁺ at m/z 117) are used for structural identification .
  • Chromatography : UHPLC/MS/MS for quantifying this compound in biological samples, with protocols optimized for age and sex variables in serum/plasma .

Q. How is this compound utilized in peptide simulation studies?

this compound serves as an N-terminal blocking agent in peptide research, preventing unwanted interactions at the amino terminus. It is also used to study peptide bond resonance and planarity, critical for validating computational models of protein secondary structures like α-helices . Experimental protocols often include:

  • Resonance Analysis : Confirming electron delocalization in peptide bonds via X-ray crystallography .
  • Comparative Studies : Contrasting its behavior with other N-acylglycine derivatives (e.g., N-formylglycine) to assess acyl chain effects .

Advanced Research Questions

Q. What kinetic mechanisms govern enzymatic reactions involving this compound, and how are contradictions in data resolved?

this compound participates in peptidylglycine α-amidating monooxygenase (PAM) reactions, following an equilibrium-ordered kinetic mechanism (Table 1):

ParameterValue (H)Value (D)D(VMAX/K)
VMAX (s⁻¹)28 ± 322 ± 1.41.3 ± 0.2
KI,AG (mM)1.2 ± 0.2--
D(VMAX/KAG)app (ambient O₂)3.2 ± 0.31--

Source: Kinetic isotope effect (KIE) studies under varying O₂ concentrations . Discrepancies in D(VMAX/KAG) values (e.g., 3.2 vs. 1.9) arise from viscosity effects and deuteration at the α-carbon. These are resolved by:

  • Viscosity Controls : Using macroviscogens (e.g., Ficoll-400) to isolate diffusion-limited steps .
  • Deuterium Tracer Studies : Comparing [α-²H₂]-N-acetylglycine with non-deuterated analogs .

Q. How does the peptide bond in this compound influence its tautomerization and ionization behavior?

Ionization of this compound (e.g., via 48 keV O⁶⁺ ions) induces tautomerization between the canonical form and a metastable diol tautomer (lifetimes ~μs). Key findings include:

  • Peptide Bond Role : The amide group stabilizes tautomers via resonance, increasing tautomerization rates compared to simpler amino acids .
  • Computational Validation : Density Functional Theory (DFT) calculations confirm diol tautomer stability and fragmentation pathways .

Q. What computational approaches are used to model this compound's electronic spectra and excited states?

Multiconfigurational methods like CASSCF/CASPT2 are employed to analyze electronic transitions (Table 2):

State TypeEnergy (eV)TransitionIntensity
n → π* (valence)5.65Carboxylic O → π*Weak
π → π* (valence)8.10Intramolecular CTModerate
Rydberg10.20-Low

Source: Theoretical studies comparing glycine and this compound . Discrepancies between experimental and computed spectra are addressed via solvent effect simulations and basis set adjustments .

Q. Methodological Considerations

Q. How should researchers design experiments to account for chain-length effects in N-acylglycine substrates?

  • Substrate Screening : Test homologous series (e.g., this compound to N-decanoylglycine) to assess kinetic uniformity .
  • Microviscosity Controls : Use additives like glycerol to decouple active site dynamics from bulk solvent effects .

Q. What protocols ensure reproducibility in this compound sample preparation for mass spectrometry?

  • Labeling Reagents : Optimize concentrations (e.g., 10–100 μM) and derivatization times (30–60 min) based on ionization efficiency .
  • Data Preprocessing : Use workflows like GlycoWorkbench for glycan composition analysis before detailed structural studies .

Q. Data Contradictions and Resolution

Q. Why do reported D(VMAX/KAG) values vary across studies, and how can this be mitigated?

Variations stem from differences in O₂ concentrations, deuteration sites, and enzyme purity. Standardization steps include:

  • O₂ Saturation Controls : Maintain consistent O₂ levels using gas-mixing systems .
  • Isotopic Purity Checks : Validate deuteration levels via NMR or IR .

Properties

IUPAC Name

2-acetamidoacetic acid
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InChI

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)
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InChI Key

OKJIRPAQVSHGFK-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NCC(=O)O
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Molecular Formula

C4H7NO3
Record name aceturic acid
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DSSTOX Substance ID

DTXSID2043793
Record name Aceturic Acid
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Molecular Weight

117.10 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Aceturic acid
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Solubility

26.3 mg/mL at 15 °C
Record name Acetylamino-Acetic Acid
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CAS No.

543-24-8
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Melting Point

207 - 209 °C
Record name Acetylamino-Acetic Acid
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Synthesis routes and methods I

Procedure details

A 2 L autoclave was charged with acetamide (VII) (128.5 g, 2.2 mole), Co(OAc)2.4H2O (33 g, 0.13 mole), THF (960 mL), and acetic acid (40 mL). After sealing the autoclave, 2200 psi (15,172 kPa) of CO:H2 (70:30) was established at 25° C. with stirring at 2000 rpm. The contents of the autoclave were heated to 130° C. and 3200 psi (22,069 kPa) CO:H2 (70:30) was established. After approximately 75 min., rapid gas uptake was observed. The contents of the autoclave were cooled to 85° C. and 3200 psi (22,069 kPa) was established with a CO:H2 (90:10) feed. Under a constant 3200 psi (22,069 kPa) (90:10/CO:H2 feed), 47 Wt. % formalin (320 mL, 5.28 mole) was delivered at 9 mL/min. The reaction was stirred at 85° C. for 60 min. after the formalin addition was complete. Then the reaction was cooled to 25° C., removed from the autoclave, and assayed for N-acetyliminodiacetic acid. This resulted in a 85% yield of (XVI) and 3% yield of (XVIII).
Name
acetamide
Quantity
128.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2.4H2O
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%
Yield
3%

Synthesis routes and methods II

Procedure details

A 2 L autoclave was charged with acetamide (VII) (128.5 g, 2.2 mole), Co(OAc)2 4H2O (33 g, 0.13 mole), THF (960 mL), and acetic acid (40 mL). After sealing the autoclave, 2200 psi (15,172 kPa) of CO:H2 (70:30) was established at 25° C. with stirring at 2000 rpm. The contents of the autoclave were heated to 130° C. and 3200 psi (22,069 kPa) CO:H2 (70:30) was established. After approximately 75 min., rapid gas uptake was observed. The contents of the autoclave were cooled to 85° C. and 3200 psi (22,069 kPa) was established with a CO:H2 (90:10) feed. Under a constant 3200 psi (22,069 kPa) (90:10/CO:H2 feed), 47 Wt. % formalin (320 mL, 5.28 mole) was delivered at 9 mL/min. The reaction was stirred at 85° C. for 60 min. after the formalin addition was complete. Then the reaction was cooled to 25° C., removed from the autoclave, and assayed for N-acetyliminodiacetic acid. This resulted in a 85% yield of (XVI) and 3% yield of (XVIII).
Quantity
128.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
960 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%
Yield
3%

Retrosynthesis Analysis

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Model Template_relevance
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